N-Boc-L-prolinol

Catalog No.
S753035
CAS No.
69610-40-8
M.F
C10H19NO3
M. Wt
201.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-L-prolinol

CAS Number

69610-40-8

Product Name

N-Boc-L-prolinol

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

BFFLLBPMZCIGRM-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC1CO

Synonyms

(2S)-2-(Hydroxymethyl)-1-pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester; (2S)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol; (2S)-2-Hydroxymethylpyrrolidine-1-carboxylic Acid tert-butyl Ester; (2S)-Hydroxymethylpyrrolidine-1-carboxylic Acid tert-

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CO

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CO

Building Block in Peptide Synthesis:

N-Boc-L-prolinol is a valuable building block for the synthesis of peptides, which are chains of amino acids. The "Boc" group (tert-butoxycarbonyl) protects the amino group of the proline molecule, allowing for the selective formation of peptide bonds with other amino acids. This selective protection strategy is essential for the controlled assembly of complex peptide sequences. Source: Sigma-Aldrich:

Precursor for the Preparation of Other Compounds:

N-Boc-L-prolinol can be used as a starting material for the synthesis of various other molecules, including:

  • N-Boc-proline derivatives: These derivatives are useful in various applications, such as catalysis and medicinal chemistry.
  • Proline-containing heterocycles: These are cyclic compounds that incorporate a proline ring and are of interest in drug discovery due to their potential biological activities. Source: Journal of the American Chemical Society:

N-Boc-L-prolinol is a derivative of the amino acid L-proline. It contains a Boc (tert-butyloxycarbonyl) protecting group attached to the nitrogen atom and a hydroxyl group on the side chain. Due to its L-configuration, it is considered a chiral molecule. [, ]


Molecular Structure Analysis

N-Boc-L-prolinol has a cyclic structure with five atoms in the ring (pyrrolidine). The Boc group is attached to the nitrogen atom of the ring, and the hydroxyl group is located on the side chain. The presence of the Boc group protects the nitrogen atom from unwanted reactions during peptide synthesis. [, ]

Here are some key features of its structure:

  • Chiral center: The carbon atom next to the nitrogen atom is a chiral center due to the presence of four different substituents. The L-configuration indicates the specific spatial arrangement of these groups. []
  • Hydrogen bonding: The hydroxyl group can participate in hydrogen bonding with other molecules, which can influence its chemical properties and interactions. []

Chemical Reactions Analysis

A crucial application of N-Boc-L-prolinol is in peptide synthesis, specifically in solid-phase peptide synthesis (SPPS). SPPS is a technique for creating peptides in a stepwise manner on a solid support. N-Boc-L-prolinol acts as a protected amino acid building block. The Boc group ensures the selective reaction at the C-terminus (carboxyl group) during peptide chain elongation. After chain assembly, the Boc group is removed under specific conditions to reveal the free amine group, allowing for further reactions or peptide cleavage from the solid support.

Boc-L-Prolinol + Peptide chain -> Peptide chain-L-Proline + Boc group (removed)

Physical And Chemical Properties Analysis

  • Melting point: 83-85 °C []
  • Boiling point: Decomposes above 211 °C []
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol []
  • Stability: Stable under dry conditions. May decompose on exposure to moisture or acids. []

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-(-)-1-Boc-2-pyrrolidinemethanol

Dates

Modify: 2023-08-15

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